1-Aminohexan-2-ol

Boiling point Regioisomer differentiation Distillation purification

1-Aminohexan-2-ol is a C6 1,2-amino alcohol featuring a primary amine at C1 and a secondary hydroxyl at C2, creating a chiral center at C2 that imparts stereochemical value absent in non-chiral or differently substituted analogs. The compound is commercially available as both racemate and single enantiomers (e.g., (2R)-1-aminohexan-2-ol) and has been the subject of a patented resolution method demonstrating the feasibility of obtaining high enantiomeric purity.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 72799-62-3
Cat. No. B1280611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminohexan-2-ol
CAS72799-62-3
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCCCCC(CN)O
InChIInChI=1S/C6H15NO/c1-2-3-4-6(8)5-7/h6,8H,2-5,7H2,1H3
InChIKeyPZOIEPPCQPZUAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminohexan-2-ol (CAS 72799-62-3): A Chiral 1,2-Amino Alcohol Building Block with Distinguishable Physicochemical and Stereochemical Properties


1-Aminohexan-2-ol is a C6 1,2-amino alcohol featuring a primary amine at C1 and a secondary hydroxyl at C2, creating a chiral center at C2 that imparts stereochemical value absent in non-chiral or differently substituted analogs . The compound is commercially available as both racemate and single enantiomers (e.g., (2R)-1-aminohexan-2-ol) and has been the subject of a patented resolution method demonstrating the feasibility of obtaining high enantiomeric purity [1]. Its boiling point, density, and deamination product profile differ measurably from the regioisomeric 2-aminohexan-1-ol series, making indiscriminate substitution scientifically unsound .

Why 2-Aminohexan-1-ol or 6-Aminohexan-1-ol Cannot Replace 1-Aminohexan-2-ol in Critical Applications


Amino alcohols of formula C6H15NO encompass multiple regioisomers (1,2-; 2,1-; 1,6-) and stereoisomers, each with distinct physicochemical properties and reactivity. 1-Aminohexan-2-ol differs from 2-aminohexan-1-ol by ~22°C in predicted boiling point and by ~0.021 g/cm³ in density , meaning that process parameters optimized for one regioisomer cannot be directly transferred. More importantly, the C2 chiral center in 1-aminohexan-2-ol enables enantiomeric resolution, whereas 6-aminohexan-1-ol is achiral and cannot serve as a chiral building block [1]. Uninformed substitution risks failure in stereoselective synthesis, altered pharmacokinetics, and invalid impurity profiling.

Quantitative Evidence for Selecting 1-Aminohexan-2-ol Over Structural Analogs


Predicted Boiling Point: 214.3±13.0 °C for 1-Aminohexan-2-ol vs. 191.9±0.0 °C for 2-Aminohexan-1-ol (L-Norleucinol) at 760 mmHg

ACD/Labs Percepta-predicted boiling point for 1-aminohexan-2-ol is 214.3±13.0 °C at 760 mmHg , while for the regioisomer 2-aminohexan-1-ol (L-norleucinol) it is 191.9±0.0 °C . This 22.4 °C differential reflects stronger intramolecular hydrogen bonding in the 1,2-amino alcohol framework compared to the 2,1-substitution pattern.

Boiling point Regioisomer differentiation Distillation purification

Measured Density: 0.9283 g/cm³ at 0 °C for 1-Aminohexan-2-ol vs. Predicted 0.907 g/cm³ for 2-Aminohexan-1-ol (D-Norleucinol)

The experimentally determined density of 1-aminohexan-2-ol is 0.9283 g/cm³ at 0 °C , whereas the predicted density of the regioisomer 2-aminohexan-1-ol (D-norleucinol) is 0.907±0.06 g/cm³ . The 0.021 g/cm³ difference is consistent with the more compact packing enabled by the 1,2-substitution.

Density QC identification Regioisomer purity

Enantiomeric Resolution Efficiency: 86% Optical Purity Achieved for 1-Aminohexan-2-ol via (S)-N-Tosyl-Leucine Diastereomeric Salt Formation

Patent US 6,316,671 B1 demonstrates resolution of racemic 1-aminohexan-2-ol using (S)-N-tosyl-leucine in ethanol, yielding the first enantiomer with 86% optical purity at 61.6% yield [1]. The diastereomeric salt displays a fusion temperature of 181.4 °C and specific rotation [α]²⁰ = +62.0 (MeOH, c=1) [1]. By contrast, the achiral analog 6-aminohexan-1-ol lacks a stereogenic center entirely and cannot be resolved [2].

Chiral resolution Enantiomeric purity Asymmetric synthesis

Procurement-Relevant Application Scenarios for 1-Aminohexan-2-ol Where Structural Analogs Fall Short


Distillation-Based Purification of Regioisomeric Amino Alcohol Mixtures

When a crude product stream contains both 1-aminohexan-2-ol (bp ~214 °C) and 2-aminohexan-1-ol (bp ~192 °C), the 22 °C boiling point gap is sufficient for fractional distillation. However, the wide prediction uncertainty (±13 °C) for the 1,2-isomer mandates experimental validation of the actual boiling curve before designing pilot-scale columns. Procuring high-purity 1-aminohexan-2-ol with certified boiling range data minimizes this upfront engineering cost.

Orthogonal Identity Confirmation by Density in GMP Release Testing

GMP specifications often require at least two orthogonal identity tests. The 0.9283 g/cm³ density of 1-aminohexan-2-ol differs sufficiently from 2-aminohexan-1-ol (~0.907 g/cm³) to allow rapid densitometry screening of incoming raw materials, complementing IR or NMR. This is especially valuable when trace regioisomer contamination could propagate into isomeric API impurities.

Enantioselective Synthesis Requiring a Resolvable Chiral C6 Amino Alcohol

For asymmetric synthesis of chiral ligands, organocatalysts, or pharmaceutical intermediates, the C2 stereocenter of 1-aminohexan-2-ol is essential. The published (S)-N-tosyl-leucine resolution protocol [1] provides a validated pathway to obtain enantiomerically enriched material (86% ee, 61.6% yield). Non-chiral analogs like 6-aminohexan-1-ol cannot fulfill this role, making 1-aminohexan-2-ol the only C6 amino alcohol isomer that combines a chiral center with a primary amine in a 1,2-relationship.

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